molecular formula C10H7ClFNO2 B2808929 methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate CAS No. 900640-49-5

methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate

Cat. No. B2808929
M. Wt: 227.62
InChI Key: NJDNZFVARLQIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate” is a chemical compound with the CAS number 2244453-89-0 . It is an indole derivative and is used as a building block in the synthesis of various compounds .

Scientific Research Applications

Synthetic Methodologies and Intermediate Applications

A study by Mayes et al. detailed a robust synthesis method for methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate, highlighting its role as a key intermediate in the preparation of phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase. This synthesis provides a safer and more efficient route compared to traditional methods, avoiding hazardous species and unnecessary regioisomeric products (Mayes et al., 2010).

Antimicrobial and Antiproliferative Activities

Narayana et al. conducted a study on the synthesis and biological activity of heterocycles derived from indole carbohydrazides, including compounds related to methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate. These compounds showed promising antimicrobial, anti-inflammatory, and antiproliferative activities, underscoring the potential of indole derivatives in developing new therapeutic agents (Narayana et al., 2009).

Infrared Probing and Fluorescent Probing

Liu et al. explored ester-derivatized indoles, including methyl indole-4-carboxylate, as sensitive infrared probes for studying local environments, such as protein structures and dynamics. This application demonstrates the utility of indole derivatives in biochemical and biophysical research, offering tools for non-invasive investigation of molecular systems (Liu et al., 2020).

Anticancer Evaluation

Sharma et al. synthesized and evaluated a series of indole derivatives for their antimicrobial and anticancer potential, including compounds structurally related to methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate. Their findings suggest significant potential in the development of new chemotherapeutic agents, highlighting the importance of the indole scaffold in medicinal chemistry (Sharma et al., 2012).

properties

IUPAC Name

methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO2/c1-15-10(14)9-4-6-7(11)2-5(12)3-8(6)13-9/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDNZFVARLQIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate

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